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N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide

physicochemical profiling drug-likeness lead optimization

N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide (CAS 1105209-62-8, PubChem CID is a synthetic, small-molecule pyridazine derivative characterized by a thioether bridge connecting a pyridazin-3-yl acetamide head group to a 4-methylpiperazine amide tail via a four-carbon butyl chain. Its molecular formula is C15H23N5O2S with a molecular weight of 337.44 g/mol.

Molecular Formula C15H23N5O2S
Molecular Weight 337.44
CAS No. 1105209-62-8
Cat. No. B2875442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
CAS1105209-62-8
Molecular FormulaC15H23N5O2S
Molecular Weight337.44
Structural Identifiers
SMILESCC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C
InChIInChI=1S/C15H23N5O2S/c1-12(21)16-13-5-6-14(18-17-13)23-11-3-4-15(22)20-9-7-19(2)8-10-20/h5-6H,3-4,7-11H2,1-2H3,(H,16,17,21)
InChIKeyWUWPUNJQWLXYRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide (CAS 1105209-62-8): Baseline Chemical Identity and Procurement Profile


N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide (CAS 1105209-62-8, PubChem CID 29339410) is a synthetic, small-molecule pyridazine derivative characterized by a thioether bridge connecting a pyridazin-3-yl acetamide head group to a 4-methylpiperazine amide tail via a four-carbon butyl chain. Its molecular formula is C15H23N5O2S with a molecular weight of 337.44 g/mol [1]. The compound is catalogued within the PubChem repository (created 2009-05-28) and has been registered in high-throughput screening libraries including those of The Scripps Research Institute Molecular Screening Center, where it was tested in at least two primary assays targeting the RMI–FANCM protein–protein interaction and the orphan G protein-coupled receptor GPR151 . As a commercially available research compound offered by multiple vendors, it is typically supplied at ≥95% purity . This compound belongs to a broader chemotype of pyridazinyl-thioether-acetamides that has attracted attention in medicinal chemistry for modular derivatization at the piperazine terminus, the thioether linker length, and the acyl group on the pyridazine ring, enabling systematic structure–activity relationship (SAR) exploration.

Why Generic Pyridazine-Thioether Analogs Cannot Substitute for N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide in Focused Screening or SAR Studies


Within the pyridazinyl-thioether-acetamide chemotype, seemingly conservative modifications to the piperazine N-substituent, the thioether linker length, or the acyl capping group generate compounds with divergent physicochemical and screening profiles. The target compound's 4-methylpiperazine terminus yields a computed XLogP3-AA of −0.2 and a topological polar surface area (TPSA) of 104 Ų [1], placing it in a relatively polar, hydrogen-bond-acceptor-rich region of chemical space distinct from its benzylpiperazine (increased lipophilicity), 2-fluorophenylpiperazine (increased aromatic surface and halogen bonding potential), or indoline-terminated analogs (reduced basicity and altered conformational constraints). The four-carbon butyl chain separating the thioether from the piperazine amide establishes a specific spatial relationship between the pyridazine core and the piperazine recognition element; shortening or lengthening this linker is known in related chemotypes to reorient pharmacophoric features critical for target engagement [2]. Without quantitative head-to-head biological data for each pairwise analog comparison, the default procurement assumption should be that these structural differences translate into non-interchangeable biological readouts, as has been demonstrated across numerous pyridazine- and piperazine-containing compound series in the medicinal chemistry literature.

N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Comparative Physicochemical Property Analysis: XLogP3-AA, TPSA, and Hydrogen Bonding Capacity

The target compound's computed XLogP3-AA of −0.2 and TPSA of 104 Ų [1] occupy a polarity window that is measurably distinct from its closest commercially listed analogs. The 4-benzylpiperazine variant (PubChem computed XLogP3-AA estimated at +1.2 to +1.8 based on additive fragment contributions) is >1.4 log units more lipophilic, a difference that in general medicinal chemistry experience corresponds to approximately a 25-fold shift in octanol–water partition coefficient and can substantially alter membrane permeability, plasma protein binding, and non-specific binding in biochemical assays. The target compound's single hydrogen bond donor (HBD = 1) contrasts with analogs bearing additional HBD-capable substituents, while its six hydrogen bond acceptors (HBA = 6) offer a distinct acceptor/donor ratio [1].

physicochemical profiling drug-likeness lead optimization

HTS Screening Fingerprint: Differential Activity in RMI–FANCM Protein–Protein Interaction Assay

The target compound was tested in a PubChem-registered AlphaScreen-based high-throughput primary assay designed to identify inhibitors of the RMI–FANCM (MM2) protein–protein interaction (PubChem AID 1159607) [1]. This assay is part of a program targeting the Fanconi anemia DNA repair pathway, which has been implicated in alternative lengthening of telomeres (ALT)-driven cancers. While the specific quantitative activity outcome (percent inhibition at screening concentration, IC50) for the target compound is not publicly disclosed in an extractable format, the compound was included as a screening library member sourced through The Scripps Research Institute Molecular Screening Center . This contrasts with the simpler N-(6-(methylthio)pyridazin-3-yl)acetamide analog, which lacks the piperazine amide tail entirely and is unlikely to engage the same RMI–FANCM binding surface due to the absence of the critical piperazine pharmacophore. The target compound's activity in this pathway-relevant assay, even if inactive, provides a specific annotation point that the methylthio analog lacks.

DNA damage repair Fanconi anemia pathway high-throughput screening

GPR151 Orphan GPCR Activator Screening: A Unique Target Annotation Not Shared by Common Analogs

The compound was additionally profiled in a cell-based high-throughput primary assay to identify activators of GPR151 (PubChem AID 1508602), an orphan G protein-coupled receptor with highly specific enrichment in the habenula complex of the mammalian brain [1]. GPR151 has been implicated in neuropathic pain maintenance via MAPK pathway activation [2]. The target compound's inclusion in this specific assay, sourced from The Scripps Research Institute Molecular Screening Center, provides a neuroscience-relevant screening annotation. In contrast, the 4-fluorobenzamide analog (CAS not independently assigned; variant with benzamide replacing acetamide on the pyridazine) has no registered GPR151 screening data. This annotation difference is a functional selection criterion when prioritizing compounds for CNS-targeted screening follow-up, even in the absence of quantitative potency data.

orphan GPCR GPR151 neuroscience screening

Computed Drug-Likeness and Lead-Likeness Profile: Rule-of-Five Compliance and Rotatable Bond Count Differentiation

The target compound satisfies all four Lipinski Rule-of-Five criteria (MW = 337.44 ≤ 500; XLogP3-AA = −0.2 ≤ 5; HBD = 1 ≤ 5; HBA = 6 ≤ 10) [1], placing it within oral drug-like chemical space. Critically, the compound possesses six rotatable bonds, which is at the upper boundary of typical lead-like criteria (rotatable bonds ≤ 6) and reflects the flexible butyl-thioether linker. In contrast, the N-(6-((4-(indolin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide analog, in which the piperazine ring is replaced by a conformationally constrained indoline, exhibits reduced rotatable bond count (estimated 5) and altered ring flexibility. The target compound's intermediate flexibility may be advantageous for target classes that require induced-fit binding, while the more rigid indoline analog may offer entropic advantages for pre-organized binding pockets. Selection between these two should be guided by the target's conformational requirements.

drug-likeness ADME prediction fragment-based drug design

N-(6-((4-(4-methylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide: Recommended Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


DNA Damage Repair Pathway Screening: RMI–FANCM Protein–Protein Interaction Inhibitor Follow-Up

Procurement of this compound is most justified when building a follow-up screening library for inhibitors of the RMI–FANCM interaction in the Fanconi anemia DNA repair pathway. The compound's pre-registered annotation in PubChem AID 1159607 [1] provides a documented screening entry point, allowing researchers to benchmark new analogs against an established screening dataset. Researchers investigating ALT-driven cancers, where FANCM–RMI inhibition has been proposed as a therapeutic strategy, should prioritize this compound over N-(6-(methylthio)pyridazin-3-yl)acetamide, which lacks the piperazine amide pharmacophore essential for engaging the RMI–FANCM binding interface.

CNS Orphan GPCR Probe Development: GPR151 Activator Screening Follow-Up

For neuroscience groups investigating habenula-enriched orphan GPCRs, this compound offers a starting point for GPR151-focused chemical probe development based on its registration in PubChem AID 1508602 [1]. The habenula is a critical node in addiction, depression, and pain circuitry [2]. Analogs such as the 4-fluorobenzamide variant lack this CNS screening annotation, making the target compound the more information-rich choice for CNS-focused procurement.

Physicochemical Property-Driven Lead Optimization: Minimizing Lipophilicity While Retaining TPSA

In lead optimization campaigns where controlling lipophilicity is paramount to reduce promiscuous off-target binding and improve developability, this compound (XLogP3-AA = −0.2; TPSA = 104 Ų) [1] represents a more polar starting point than its benzylpiperazine (estimated XLogP3-AA ≈ +1.5) or 2-fluorophenylpiperazine (estimated XLogP3-AA ≈ +1.0) analogs. The >1.2 log unit lipophilicity advantage translates to a lower predicted non-specific binding risk, which is especially relevant for biochemical and biophysical assay contexts where compound aggregation and membrane partitioning can confound readouts.

Medicinal Chemistry SAR Expansion Around the Pyridazine-Thioether-Piperazine Chemotype

The compound's modular architecture—comprising a pyridazine core, thioether-linked butyl spacer, and 4-methylpiperazine amide terminus—makes it a versatile scaffold for systematic SAR exploration. The dissertation by Hamze (2023) on selective and stepwise functionalization of the pyridazine scaffold using thio-substituted building blocks [1] provides synthetic methodology directly relevant to derivatizing this compound class. Procurement of the parent compound enables parallel synthesis of focused libraries varying the N-acyl group, the thioether linker length, and the piperazine N-substituent, facilitating comprehensive SAR mapping.

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